molecular formula C13H10O5 B1218759 2,2',4,4'-Tetrahydroxybenzophenone CAS No. 131-55-5

2,2',4,4'-Tetrahydroxybenzophenone

Cat. No.: B1218759
CAS No.: 131-55-5
M. Wt: 246.21 g/mol
InChI Key: WXNRYSGJLQFHBR-UHFFFAOYSA-N
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Description

2,2’,4,4’-Tetrahydroxybenzophenone, with the chemical formula C13H10O5 and CAS registry number 131-55-5, is a compound primarily utilized as a UV filter in various cosmetic and sunscreen products . This compound is known for its ability to absorb ultraviolet (UV) light, making it an essential ingredient in products designed to protect against UV radiation.

Mechanism of Action

Target of Action

2,2’,4,4’-Tetrahydroxybenzophenone primarily targets the enzyme tyrosinase , which plays a crucial role in melanin production. Tyrosinase catalyzes the oxidation of tyrosine to DOPA and subsequently to DOPAquinone, which are key steps in the melanin biosynthesis pathway .

Mode of Action

This compound acts as a weak inhibitor of tyrosinase . It competes with the natural substrates of tyrosinase, thereby hindering the enzyme’s ability to catalyze the hydroxylation process necessary for melanin formation. Additionally, it promotes the conversion of dopachrome to melanin, accelerating this specific step in the pathway .

Biochemical Pathways

2,2’,4,4’-Tetrahydroxybenzophenone affects the melanin biosynthesis pathway . By inhibiting tyrosinase, it reduces the production of DOPA and DOPAquinone, leading to decreased melanin synthesis. Its promotion of dopachrome conversion to melanin partially offsets this inhibition, resulting in a complex modulation of melanin production .

Pharmacokinetics

The compound exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

Result of Action

At the molecular level, the inhibition of tyrosinase leads to reduced melanin synthesis, which can result in lighter skin pigmentation.

: ChemicalBook

Biochemical Analysis

Biochemical Properties

2,2’,4,4’-Tetrahydroxybenzophenone plays a significant role in biochemical reactions, particularly in the context of UV protection. It interacts with enzymes such as tyrosinase, which is involved in melanin synthesis. The compound acts as a weak inhibitor of tyrosinase, hindering the hydroxylation process necessary for melanin production . Additionally, it promotes the conversion of dopachrome to melanin, thereby influencing the melanin biosynthesis pathway . These interactions highlight the compound’s dual role in both inhibiting and promoting specific steps in melanin production.

Cellular Effects

The effects of 2,2’,4,4’-Tetrahydroxybenzophenone on various cell types and cellular processes are multifaceted. In coral cells, for instance, the compound has been shown to induce bleaching and necrosis under light exposure . It also exhibits genotoxic effects, causing DNA damage and apoptosis in coral planulae . In mammalian cells, 2,2’,4,4’-Tetrahydroxybenzophenone can disrupt endocrine functions by mimicking estrogen, leading to altered gene expression and cellular metabolism . These cellular effects underscore the compound’s potential impact on both marine and terrestrial organisms.

Molecular Mechanism

At the molecular level, 2,2’,4,4’-Tetrahydroxybenzophenone exerts its effects through various mechanisms. It binds to the active site of tyrosinase, acting as a competitive inhibitor . This binding prevents the enzyme from catalyzing the hydroxylation of tyrosine to produce melanin. Additionally, the compound’s interaction with dopachrome accelerates melanin synthesis . The compound’s ability to generate reactive oxygen species (ROS) upon UV exposure further contributes to its molecular effects, leading to oxidative stress and potential cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,4’-Tetrahydroxybenzophenone can vary over time. The compound is relatively stable under normal conditions but can degrade upon prolonged exposure to UV light . This degradation can lead to the formation of byproducts that may have different biochemical properties and effects. Long-term studies have shown that continuous exposure to the compound can result in cumulative DNA damage and oxidative stress in cells . These temporal effects highlight the importance of considering both short-term and long-term impacts in experimental settings.

Dosage Effects in Animal Models

The effects of 2,2’,4,4’-Tetrahydroxybenzophenone in animal models are dose-dependent. At low doses, the compound may exhibit minimal adverse effects, while higher doses can lead to significant toxicity . In ovariectomized rats, for example, varying dosages of the compound have been shown to alter serum hormone levels, gene expression, and metabolic parameters . High doses can cause endocrine disruption, DNA damage, and other toxic effects, emphasizing the need for careful dosage considerations in both research and practical applications.

Metabolic Pathways

2,2’,4,4’-Tetrahydroxybenzophenone is involved in several metabolic pathways, primarily related to its role as a UV filter. The compound undergoes biotransformation in the body, resulting in the formation of glucuronide and sulfate conjugates . These metabolites are primarily excreted through the urine. The compound’s interaction with enzymes such as tyrosinase also places it within the melanin biosynthesis pathway . Understanding these metabolic pathways is crucial for assessing the compound’s overall impact on biological systems.

Transport and Distribution

Within cells and tissues, 2,2’,4,4’-Tetrahydroxybenzophenone is transported and distributed through various mechanisms. It can bind to transport proteins such as human serum albumin, facilitating its distribution in the bloodstream . The compound’s lipophilic nature allows it to accumulate in fatty tissues, where it can exert its effects over time . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and potential long-term effects.

Subcellular Localization

The subcellular localization of 2,2’,4,4’-Tetrahydroxybenzophenone can influence its activity and function. The compound is known to localize in the cytoplasm and can interact with various organelles, including the endoplasmic reticulum and mitochondria . Its presence in these organelles can affect cellular processes such as protein synthesis and energy metabolism. Additionally, the compound’s ability to generate ROS upon UV exposure can lead to oxidative damage in specific subcellular compartments . Understanding its subcellular localization is crucial for elucidating its precise mechanisms of action.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2,2’,4,4’-Tetrahydroxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2,4-Dihydroxybenzophenone
  • 2-Hydroxy-4-methoxybenzophenone
  • Oxybenzone
  • 4,4’-Dihydroxybenzophenone
  • 4-Hydroxybenzophenone

Comparison: 2,2’,4,4’-Tetrahydroxybenzophenone stands out due to its four hydroxyl groups, which enhance its UV-absorbing capabilities compared to other benzophenone derivatives. This unique structure allows it to provide superior protection against UV radiation, making it a preferred choice in applications requiring high UV stability .

Properties

IUPAC Name

bis(2,4-dihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10O5/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,14-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNRYSGJLQFHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041306
Record name 2,2',4,4'-Tetrahydroxybenzophenone
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Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

491 °C
Record name Benzophenone-2
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Solubility

In water, 8,821 mg/L at 24.99 °C, In water, <1 g/100 mL at 30 °C, Very soluble in acetone, diethyl ether, ethanol, Ethyl acetate 10, methanol 50, methyl ethyl ketone 22, toluene < 1 (all g/100 ml at 25 °C)
Record name Benzophenone-2
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Density

1.21 g/cu cm at 25 °C
Record name Benzophenone-2
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Color/Form

Yellow needles, Light yellow powder

CAS No.

131-55-5
Record name 2,2′,4,4′-Tetrahydroxybenzophenone
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Record name Methanone, bis(2,4-dihydroxyphenyl)-
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Melting Point

198.8 °C
Record name Benzophenone-2
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Synthesis routes and methods I

Procedure details

82.2 g (0.30 mol) of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone were reacted with 600 g of AlCl3 (4.50 mol) and 180 g (2.47 mol) of DMF (dimethylformamide) as in Example 2, and the product was worked up as described.
Quantity
82.2 g
Type
reactant
Reaction Step One
Name
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

440 g (3.30 mol) of AlCl3 were stirred into 120 g (1.64 mol) of dimethylformamide in such a way that the temperature remained below 160° C. After cooling to 30° C., 60.5 g (0.20 mol) of 2,2',4,4'-tetramethoxybenzophenone were introduced into the mixture, which was easily stirrable. The mixture was stirred at about 50°-52° C. for 4.5 hours and then added to 1.8 l of water to which 3 g of active carbon had been added. The hydrolyzate was filtered at about 95° C., and then 65 g of concentrated hydrochloric acid were added to the filtrate. The precipitate was filtered off with suction at 25° C., washed with water and dried at 125° C. under reduced pressure.
Name
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
60.5 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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